molecular formula C23H19N3O B2380295 N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide CAS No. 887198-28-9

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide

Cat. No.: B2380295
CAS No.: 887198-28-9
M. Wt: 353.425
InChI Key: KCQXHFYTCYSWNI-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is a synthetic hybrid molecule designed for pharmaceutical research, incorporating two pharmaceutically active scaffolds: the imidazo[1,2-a]pyridine and the cinnamamide. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its broad bioactivity. Derivatives have been extensively investigated for their potent antimycobacterial properties, particularly against Mycobacterium tuberculosis . Furthermore, novel imidazo[1,2-a]pyridine derivatives are actively being explored as targeted covalent anticancer agents and have demonstrated anti-inflammatory activity by suppressing key pathways like NF-κB and STAT3 in cancer cell lines . The cinnamamide moiety is another pharmacologically relevant structure. Cinnamic acid derivatives are reported to exhibit a wide spectrum of activities, including antitubercular and antimicrobial effects . Their mechanism of action is often associated with membrane disruption, interaction with cellular ergosterol, and induction of intracellular reactive oxygen species . The strategic combination of these two motifs into a single hybrid compound follows the principle of molecular hybridization, aiming to synergize their biological activities or target multiple pathways simultaneously. This makes this compound a valuable chemical tool for researchers screening for new antimicrobial and anticancer agents, studying structure-activity relationships, and investigating mechanisms of action against drug-resistant pathogens and proliferative diseases. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-17-13-14-26-16-21(25-22(26)15-17)19-8-10-20(11-9-19)24-23(27)12-7-18-5-3-2-4-6-18/h2-16H,1H3,(H,24,27)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXHFYTCYSWNI-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through the condensation of 2-aminopyridine with α-bromoketones under mild conditions. The resulting imidazo[1,2-a]pyridine is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. Finally, the cinnamamide moiety is introduced via an amide bond formation reaction using cinnamic acid and appropriate coupling reagents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the phenyl or imidazo[1,2-a]pyridine rings .

Scientific Research Applications

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its cinnamamide substituent, distinguishing it from structurally related imidazo[1,2-a]pyridine derivatives. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Reported Activity Key Reference
N-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide (Target) Imidazo[1,2-a]pyridine (7-Me) Cinnamamide at para-phenyl position Hypothesized kinase/antimicrobial activity N/A
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) Imidazo[1,2-a]pyridine Pyridyl at position 6; carboxamide at position 2 Early safety pharmacology screening
(E)-N-(4-(3-(Aryl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide (Chalcone conjugates) Imidazo[1,2-a]pyridine Chalcone (α,β-unsaturated ketone) at para-phenyl position Antikinetoplastid activity (e.g., vs. Leishmania)
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine (7-Me) Chlorobenzamide at position 3 Unspecified, likely kinase inhibition
2-Methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (ChemBridge-7883485) Imidazo[1,2-a]pyridine (7-Me) Methylbenzamide at meta-phenyl position Screening compound for target identification

Key Observations:

Substituent Position and Activity: The para-phenyl substitution in the target compound (vs. meta in ChemBridge-7883485 ) may optimize steric compatibility with target binding pockets. Cinnamamide vs.

Halogenation Effects :

  • Chlorine substitution (e.g., ) often improves metabolic stability and lipophilicity but may reduce solubility. The target compound’s lack of halogens suggests a balance between solubility and target engagement.

Chalcone Hybrids :

  • Chalcone-imidazo[1,2-a]pyridine conjugates () exhibit antikinetoplastid activity, implying that the target’s cinnamamide group could similarly interact with parasitic enzymes via Michael addition or redox modulation.

Pharmacological Implications

While direct data for the target compound is absent, insights from analogs suggest:

  • Kinase Inhibition : Imidazo[1,2-a]pyridines with planar substituents (e.g., ) inhibit CLK kinases; the cinnamamide’s conjugation may enhance ATP-binding pocket interactions.
  • Antimicrobial Potential: Chalcone hybrids () show antiparasitic activity, suggesting the target’s cinnamamide could disrupt microbial membrane integrity or redox balance.
  • ADME Profile : The 7-methyl group likely reduces CYP-mediated metabolism, while the cinnamamide’s hydrophobicity may affect bioavailability (cf. ).

Biological Activity

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the context of antioxidant properties and cellular protection mechanisms. This article reviews the biological activity of this compound, supported by data tables and research findings from various studies.

  • Chemical Name : this compound
  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.315 g/mol

The compound is structurally related to N-phenyl cinnamamide derivatives, which have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This activation is crucial for cellular defense against oxidative stress, as Nrf2 regulates the expression of antioxidant proteins that protect against cellular damage caused by reactive oxygen species (ROS) .

Key Findings from Research Studies

  • Antioxidant Activity :
    • A study demonstrated that derivatives similar to this compound can significantly induce the synthesis of glutathione, a critical antioxidant in cells. This was confirmed through luciferase reporter assays in HepG2 cells, where the compound showed increased luciferase activity indicative of Nrf2 pathway activation .
  • Cytoprotective Effects :
    • In models of oxidative stress induced by tert-butyl hydroperoxide (t-BHP), compounds like this compound exhibited cytoprotective effects by reducing ROS levels and enhancing cell viability in a concentration-dependent manner .
  • Gene Expression Modulation :
    • Treatment with these compounds led to upregulation of mRNA and protein levels for several Nrf2/ARE target genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), which are pivotal in cellular antioxidant defense mechanisms .

Case Studies and Experimental Data

StudyCompoundKey Findings
Study 1This compoundInduced GCLC expression; enhanced glutathione levels; reduced ROS in HepG2 cells.
Study 2Similar derivativesActivated Nrf2 pathway; upregulated antioxidant genes; showed cytoprotective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing imidazo[1,2-a]pyridine derivatives like N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide?

  • Methodological Answer : Imidazo[1,2-a]pyridine cores are typically synthesized via cyclization reactions between 2-aminopyridines and α-haloketones or alkynes. For example, sulfilimine precursors (e.g., 1,1-dimethyl-N-(pyridin-2-yl)-λ⁴-sulfanimine) can react with ethynylbenzene derivatives in anhydrous toluene under reflux to form fused imidazo[1,2-a]pyridines. Key steps include optimizing temperature (80–110°C), reaction time (6–24 hours), and catalyst selection (e.g., gold carbene catalysts for cyclization). Post-synthetic modifications, such as cinnamamide coupling, require palladium-mediated cross-coupling or amidation .

Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyridine-based compounds?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions via characteristic shifts (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–9.0 ppm) .
  • LC-MS : Verify molecular ion peaks and purity (>95%) .
  • FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .

Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : These compounds often target enzymes (e.g., COX-2, acetylcholinesterase) or receptors (e.g., P2X3 purinergic receptors). Initial screening involves:

  • In vitro assays : Measure IC₅₀ values using enzyme inhibition kits (e.g., fluorescence-based COX-2 assays) .
  • Selectivity profiling : Compare activity against related isoforms (e.g., P2X2/3 vs. P2X3 receptors) using calcium flux assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of imidazo[1,2-a]pyridine derivatives for enhanced potency?

  • Methodological Answer :

  • Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve enzyme binding (e.g., COX-2 inhibition increases with para-substituted sulfonamides) .
  • Scaffold hopping : Replace cinnamamide with acetamide or sulfonamide moieties to modulate solubility and bioavailability .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., acetylcholinesterase active site) .

Q. How should researchers address contradictions in potency data across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer :

  • Standardize assays : Ensure consistent buffer pH, ATP concentrations, and cell lines (e.g., HEK293 for P2X receptor studies) .
  • Control for off-target effects : Use selective inhibitors (e.g., A-317491 for P2X3) to confirm target specificity .
  • Validate with orthogonal methods : Correlate enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) using functional assays (e.g., cAMP accumulation for GPCR targets) .

Q. What strategies improve metabolic stability of imidazo[1,2-a]pyridine derivatives in preclinical studies?

  • Methodological Answer :

  • Prodrug design : Mask polar groups (e.g., -OH) with ester linkages to enhance permeability .
  • Isotope labeling : Use ¹⁴C or ³H isotopes for tracking metabolic pathways via mass spectrometry .
  • Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.